molecular formula C13H14ClNO2 B3057323 6-Chlorospiro[chroman-2,4'-piperidin]-4-one CAS No. 792895-79-5

6-Chlorospiro[chroman-2,4'-piperidin]-4-one

Cat. No. B3057323
M. Wt: 251.71 g/mol
InChI Key: MDIJHHXOAVQVCV-UHFFFAOYSA-N
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Description

“6-Chlorospiro[chroman-2,4’-piperidin]-4-one” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C13H17Cl2NO .


Molecular Structure Analysis

The molecular weight of “6-Chlorospiro[chroman-2,4’-piperidin]-4-one” is 274.19 . The SMILES string representation of the molecule is ClC1=CC=C2OC3(CCNCC3)CCC2=C1.Cl .


Physical And Chemical Properties Analysis

“6-Chlorospiro[chroman-2,4’-piperidin]-4-one” is a solid compound . It has a molecular weight of 274.19 and its molecular formula is C13H17Cl2NO .

Scientific Research Applications

Pharmacophore Importance

6-Chlorospiro[chroman-2,4'-piperidin]-4-one is a key pharmacophore in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of derivatives from this compound have shown significant biological relevance, indicating its potential for the development of new biologically active substances (Ghatpande et al., 2020).

Antimicrobial Properties

Derivatives of this compound have demonstrated effective antimicrobial properties. In particular, novel derivatives have shown inhibitory activity against various pathogenic strains, outperforming standard drugs in some cases (Priya et al., 2005).

Analgesic Activity

Studies have shown that certain derivatives of 6-Chlorospiro[chroman-2,4'-piperidin]-4-one exhibit potent analgesic activity, comparable to established analgesics like aminopyrine (Yamato et al., 1981).

α1a-Adrenergic Receptor Antagonists

Compounds containing the 6-Chlorospiro[chroman-2,4'-piperidin]-4-one structure have been transformed into potent α1a-adrenergic receptor antagonists, highlighting their potential in the development of new class III antiarrhythmic agents (Nerenberg et al., 1999).

Histamine Release Inhibition

Some derivatives of 6-Chlorospiro[chroman-2,4'-piperidin]-4-one have been found to inhibit histamine release from isolated rat peritoneal mast cells, suggesting their use in the treatment of allergic reactions and other histamine-related conditions (Yamato et al., 1981).

Acetyl-CoA Carboxylase Inhibitors

Certain derivatives have demonstrated in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, suggesting their potential in metabolic regulation (Shinde et al., 2009).

Safety And Hazards

The compound is classified as a combustible solid . It has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIJHHXOAVQVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586465
Record name 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorospiro[chroman-2,4'-piperidin]-4-one

CAS RN

792895-79-5
Record name 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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